molecular formula C11H13NO3 B1425762 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1483764-25-5

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1425762
M. Wt: 207.23 g/mol
InChI Key: JHFDDILRZKDHAN-UHFFFAOYSA-N
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Description

The compound “1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a complex organic molecule. It contains a cyclobutylmethyl group, which is a cyclobutane (a four-membered carbon ring) with a methyl group attached . The compound also contains a 2-oxo-1,2-dihydropyridine-3-carboxylic acid group, which is a pyridine ring (a six-membered ring with one nitrogen atom) that has been reduced (made less unsaturated) and has a carboxylic acid group attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutylmethyl group would form a four-membered ring, while the 2-oxo-1,2-dihydropyridine-3-carboxylic acid group would form a six-membered ring with one nitrogen atom . The exact three-dimensional structure would depend on the specific arrangement of these groups and the presence of any additional substituents.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The presence of the carboxylic acid group could make the compound acidic, and it might undergo reactions typical of carboxylic acids . The cyclobutylmethyl group might also undergo reactions typical of cycloalkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents. Unfortunately, specific information on the physical and chemical properties of this exact compound was not found in the available resources .

Scientific Research Applications

Hydrogen Bonding Studies

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives have been a subject of study in hydrogen bonding. For instance, a related compound, 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid, has been investigated for its hydrogen bonding characteristics using 1H NMR spectroscopy and X-ray crystallography. This research revealed strong intramolecular hydrogen bonding forming an 8-membered chelate ring (Dobbin et al., 1993).

Synthesis and Antibacterial Activity

Compounds within the 1,4-dihydropyridine class, including 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, have been synthesized for potential antibacterial applications. For example, 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which are structurally related, were synthesized and evaluated for antibacterial properties (Miyamoto et al., 1987).

Structural Characterization and Chemical Analysis

Research has also been conducted on the synthesis and characterization of similar compounds like 2-oxo-1,2-dihydropyridine-1-acetic acid. This involved a reaction of 2-hydroxypyridine and chloroacetic acid, leading to a novel compound characterized by elemental analysis, IR spectrum, and X-ray diffraction. Such studies contribute to understanding the chemical and physical properties of dihydropyridine derivatives (Zhao Jing-gui, 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. In case of accidental exposure, first aid measures such as rinsing with water or seeking medical attention may be necessary .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, investigations of its biological activity, and development of methods for its synthesis. Understanding the properties of cycloalkanes and their derivatives is crucial as many of the biological processes that occur in most living things have cycloalkane-like structures .

properties

IUPAC Name

1-(cyclobutylmethyl)-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-9(11(14)15)5-2-6-12(10)7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFDDILRZKDHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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